molecular formula C18H22N2O4 B5358068 N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B5358068
M. Wt: 330.4 g/mol
InChI Key: NYFAVOWYFOSBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as DMPEU, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has several advantages for lab experiments. It exhibits high solubility in water and organic solvents, making it easy to prepare solutions for in vitro and in vivo experiments. This compound has also been found to have low toxicity, making it a suitable candidate for further pharmacological studies. However, this compound has some limitations, such as its low stability under acidic conditions, which may limit its use in certain experimental settings.

Future Directions

For N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea research include the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's potential as a therapeutic agent for various diseases, and the elucidation of its molecular targets and mechanisms of action. Additionally, the development of efficient and scalable synthesis methods for this compound will be crucial for its future applications in medicinal chemistry.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine to form the intermediate product, which is then reacted with isocyanate to form this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to inhibit the replication of HIV and hepatitis C virus.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-22-14-6-4-13(5-7-14)10-11-19-18(21)20-16-9-8-15(23-2)12-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFAVOWYFOSBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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